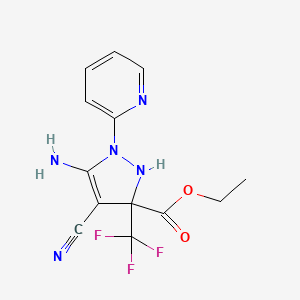

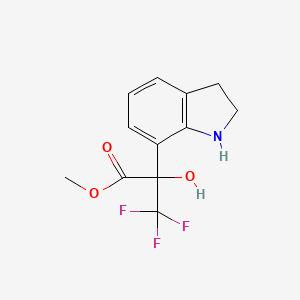

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one (BHDMO) is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. BHDMO belongs to the class of oxazolidinones, which are widely used in the pharmaceutical industry as antibacterial agents. However, BHDMO has shown promising results in various other scientific applications, including biochemistry, pharmacology, and material science.

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Bond Analysis

- Crystal Structural Analysis: The compound's crystal structures have been analyzed to understand its bond distances and stability. It was found that exo-cyclic C–N bonds are significantly shorter than standard C(sp3)–N(sp3) distances, which may contribute to the stability of the cyclic orthoester aminals due to an exo-anomeric effect (Bertolasi et al., 1990).

Synthesis and Applications

- Chiral Auxiliary Applications: The compound has been shown to be effective as a chiral auxiliary in stereoselective enolate alkylations and conjugate additions (Davies & Sanganee, 1995).

- Microwave-Assisted Synthesis: A study described the microwave-assisted synthesis of this compound from L-tyrosinol. The methodology optimized the synthesis on solid phase, highlighting its potential for efficient production (Cruz & Rivero, 2019).

- Sharpless Asymmetric Aminohydroxylation: The compound has been used in the one-pot preparation of chiral oxazolidin-2-ones, employing a modified Sharpless asymmetric aminohydroxylation method. This process is noted for its practicality and high yield (Barta et al., 2000).

Molecular Interactions and Bonding

- Hydrogen Bond Analysis: Studies have investigated the weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in oxazolidin-2-ones. These interactions are crucial for understanding the compound's behavior in various chemical environments (Nogueira et al., 2015).

Synthetic Modifications and Derivatives

- Synthesis of Derivatives: Research has focused on the synthesis of 5-aryl-2-oxazolidinone derivatives, showing the compound's versatility in forming various chemical structures (Tsujimoto et al., 1979).

Medical and Pharmaceutical Applications

- X-ray Diagnostic Agents: The compound has been synthesized for potential use as X-ray diagnostic agents. This illustrates its applicability in medical imaging technologies (Pillai et al., 1994)8. D5D Inhibitors Discovery: A study discovered its derivatives as potent and orally available Δ-5 desaturase (D5D) inhibitors, highlighting its pharmaceutical significance (Fujimoto et al., 2017).

Chemical Transformations and Reactions

- Amidoalkylation Reagents: The compound has been used in the synthesis of β-amino alcohol precursors, demonstrating its role as a versatile reagent in chemical transformations (Schierle-Arndt et al., 2001).

- Reactions with Amines: Its reactions with amines in the presence of palladium catalysts have been studied, providing insights into novel synthetic pathways (Shi et al., 2002).

Stereochemistry and Asymmetric Synthesis

- Stereoselective Synthesis: Research has focused on the stereoselective synthesis of α-alkyl and β-alkyl aldehydes using the compound, demonstrating its role in producing chiral molecules (Bull et al., 2003).

- Structure and Hydrogen Bonding: The compound's structure has been analyzed for its hydrogen-bonded dimers, which form a 14-membered ring. This contributes to our understanding of its chemical behavior (Aitken et al., 2022).

Analytical Chemistry Applications

- Gas Chromatography Applications: The compound has been derivatized for use in gas chromatography, specifically in the analysis of amino acids (Hušek, 1974).

Synthesis of Pure Stereoisomers

- Gram-Scale Synthesis: A gram-scale synthesis of the compound has been described, emphasizing its scalability for larger chemical processes (Sugiyama et al., 2005)15. Synthons for α-Amino Aldehydes: The compound's derivatives have been identified as valuable synthons for the preparation of optically pure α-amino aldehydes and α-amino acids, underlining its utility in stereoselective organic synthesis (Morita et al., 2001).

Eigenschaften

IUPAC Name |

5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-11(8-9-6-4-3-5-7-9)12(2,15)13-10(14)16-11/h3-7,15H,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQILFMOPQGDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)(C)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-5-(4-ethoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4303650.png)

![2-imino-5-[3-methoxy-4-(2-piperidin-1-ylethoxy)benzylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303651.png)

![4-{[(4-bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid](/img/structure/B4303655.png)

amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303665.png)

amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B4303667.png)

![N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303680.png)

![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4303685.png)

![3,4-dimethylcyclohexyl 4-[(2,4-difluorophenyl)amino]-4-oxobutanoate](/img/structure/B4303707.png)

![4-methoxy-N-(5-methylisoxazol-3-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303723.png)